molecular formula C14H20O B3029790 1,1,4,4,7-Pentamethylisochroman CAS No. 786690-10-6

1,1,4,4,7-Pentamethylisochroman

Cat. No.: B3029790
CAS No.: 786690-10-6
M. Wt: 204.31
InChI Key: YLWBWWQYGGLKEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,4,4,7-Pentamethylisochroman is an organic compound with the molecular formula C14H20O. It belongs to the class of isochromans, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,4,4,7-Pentamethylisochroman can be synthesized through several methods. One common approach involves the bromination of commercially available this compound with bromine in dichloromethane, using aluminum chloride as a catalyst. This reaction yields 6-bromo-1,1,4,4,7-pentamethylisochroman in high yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and catalysts, as well as reaction conditions, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4,7-Pentamethylisochroman undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions typically use halogens like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce halogen atoms or other functional groups into the molecule.

Scientific Research Applications

1,1,4,4,7-Pentamethylisochroman has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,4,4,7-pentamethylisochroman involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the derivatives used. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1,1,4,4,7-Pentamethylisochroman can be compared with other similar compounds, such as:

    Isochroman: The parent compound of this compound, which lacks the methyl groups.

    6-Bromo-1,1,4,4,7-pentamethylisochroman:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1,1,4,4,7-pentamethyl-3H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-10-6-7-11-12(8-10)14(4,5)15-9-13(11,2)3/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWBWWQYGGLKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(COC2(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10667542
Record name 1,1,4,4,7-Pentamethyl-3,4-dihydro-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786690-10-6
Record name 1,1,4,4,7-Pentamethyl-3,4-dihydro-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,4,4,7-Pentamethylisochroman
Reactant of Route 2
1,1,4,4,7-Pentamethylisochroman
Reactant of Route 3
1,1,4,4,7-Pentamethylisochroman
Reactant of Route 4
1,1,4,4,7-Pentamethylisochroman
Reactant of Route 5
1,1,4,4,7-Pentamethylisochroman
Reactant of Route 6
1,1,4,4,7-Pentamethylisochroman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.